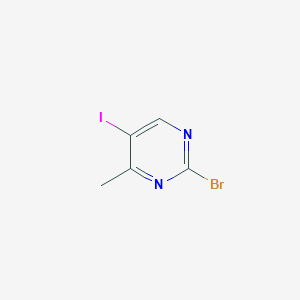![molecular formula C9H9BrN2S B15055230 (R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15055230.png)
(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine: is a chiral compound featuring a brominated benzo[d]thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine typically involves the bromination of benzo[d]thiazole followed by the introduction of an ethanamine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be achieved using reductive amination techniques with reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the brominated benzo[d]thiazole to its corresponding benzo[d]thiazoline derivative.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Imines or oximes.
Reduction: Benzo[d]thiazoline derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurological receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its brominated aromatic structure.
Wirkmechanismus
The mechanism of action of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety may facilitate binding to these targets through halogen bonding or π-π interactions. The ethanamine group can further enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzo[d]thiazole: A parent compound with a similar core structure but lacking the bromine and ethanamine groups.
6-Bromobenzo[d]thiazole: Similar to the target compound but without the ethanamine group.
1-(Benzo[d]thiazol-2-YL)ethanamine: Similar but without the bromine atom.
Uniqueness: ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is unique due to the combination of the brominated benzo[d]thiazole and the chiral ethanamine moiety. This combination may confer specific biological activities and binding properties that are not present in the similar compounds listed above.
This detailed article provides a comprehensive overview of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H9BrN2S |
|---|---|
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
(1R)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
WCAVKVOSSKLRQM-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=C(S1)C=C(C=C2)Br)N |
Kanonische SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)
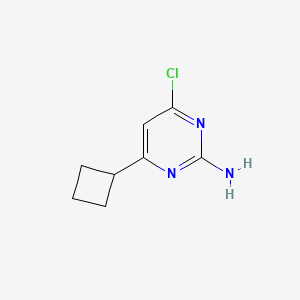
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
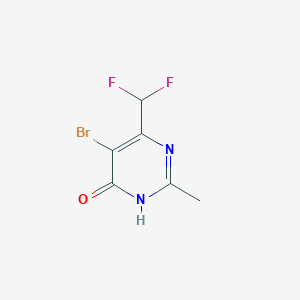
![2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)
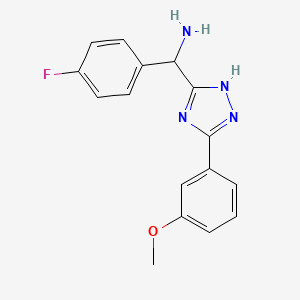
![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
![Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate](/img/structure/B15055194.png)
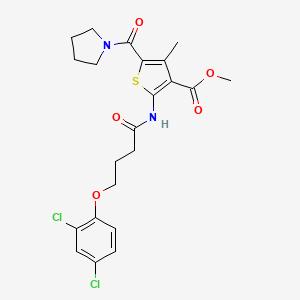
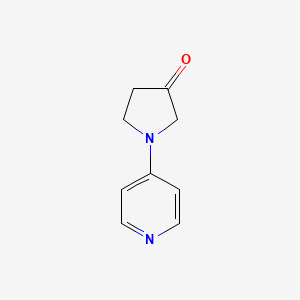
![2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055211.png)


